molecular formula C₁₉H₂₈ B1145467 5α-Androsta-2,16-diene CAS No. 50588-44-8

5α-Androsta-2,16-diene

Cat. No.: B1145467
CAS No.: 50588-44-8
M. Wt: 270.45
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Description

Contextualization of Steroid Chemistry in Biological Systems

Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. In biological systems, these molecules serve a multitude of critical functions. biosynth.com They are essential components of cell membranes, influencing fluidity and stability. Furthermore, many steroids act as signaling molecules, with steroid hormones regulating a vast array of physiological processes, including metabolism, immune response, and sexual development. biosynth.com The intricate relationship between a steroid's structure and its biological function is a central theme in chemical biology and medicinal chemistry. Even minor stereochemical changes or the addition of functional groups to the steroid nucleus can dramatically alter its biological activity. mdpi.com

Significance of Androstane (B1237026) Scaffolds in Structure-Activity Relationship (SAR) Studies

The androstane skeleton, a C19 steroid, is the parent structure for androgens, the male sex hormones. This scaffold has been a cornerstone in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound relates to its biological activity. mdpi.comnih.gov By systematically modifying the androstane framework—for instance, by introducing substituents, altering stereochemistry, or inserting heteroatoms—researchers can probe the structural requirements for interaction with specific biological targets like enzymes and receptors. mdpi.comnih.gov These studies have been instrumental in the design and development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. For example, SAR studies on androstane derivatives have led to the development of potent inhibitors of enzymes like aromatase and 5α-reductase, which are key targets in the treatment of hormone-dependent cancers and other conditions. acs.orgcore.ac.uknih.gov

Overview of Research Trajectories for Dienic Steroidal Compounds

The introduction of double bonds to create dienic systems within a steroid nucleus is a common strategy in medicinal chemistry to modulate biological activity. Research into dienic steroidal compounds has followed several key trajectories. One major area of focus has been the synthesis of dienic analogs of existing drugs to enhance their efficacy or alter their metabolic pathways. nih.govrsc.org For instance, the creation of dienes can introduce conformational rigidity or new reactive sites into the molecule. Another significant research avenue is the use of dienic steroids as precursors in the synthesis of more complex molecules. nih.govgoogle.com The presence of a diene system allows for a variety of chemical transformations, making these compounds versatile building blocks. Furthermore, dienic steroids are often investigated for their potential to interact with a range of biological targets, leading to the discovery of novel therapeutic applications. researchgate.netresearchgate.net

Properties

CAS No.

50588-44-8

Molecular Formula

C₁₉H₂₈

Molecular Weight

270.45

Synonyms

(5α)-Androsta-2,16-diene; 

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 5α-Androsta-2,16-diene

The construction of the this compound molecule with precise control over its stereochemistry and the strategic placement of its double bonds is a testament to the advancements in modern synthetic organic chemistry.

Multi-Step Synthesis Pathways from Precursor Steroids (e.g., Epiandrosterone)

The most common and well-established synthetic route to this compound commences from the readily available precursor, epiandrosterone (B191177). This multi-step pathway involves the sequential introduction of the two double bonds at the C-2/C-3 and C-16/C-17 positions.

A typical synthesis begins with the protection of the 3β-hydroxyl group of epiandrosterone, often through tosylation. The resulting tosyl derivative of epiandrosterone is then subjected to an elimination reaction to introduce the first double bond in the A-ring. unimi.it This reaction, when carried out by refluxing with a mixture of glacial acetic acid, acetic anhydride, and sodium acetate (B1210297), yields 5α-androst-2-en-17-one. unimi.it An alternative method for this elimination involves the use of 2,4,6-collidine. patsnap.com

The second double bond is introduced at the C-16/C-17 position starting from the 17-keto group of 5α-androst-2-en-17-one. This is typically achieved through an enolization and esterification process. Treatment of 5α-androst-2-en-17-one with isopropenyl acetate in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of the enol acetate, which upon rearrangement yields 17-acetoxy-5α-androsta-2,16-diene. unimi.it A one-pot method has also been developed, starting from epiandrosterone, which combines the elimination and enol esterification steps to produce 17-acetoxy-5α-androsta-2,16-diene directly. google.com

The synthesis can be summarized in the following steps:

Sulfonylation of Epiandrosterone: The 3β-hydroxyl group of epiandrosterone is converted to a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride in pyridine. unimi.itpatsnap.com

Elimination to form 5α-androst-2-en-17-one: The tosylated intermediate undergoes an elimination reaction to form a double bond between C-2 and C-3. unimi.itpatsnap.comgychbjb.com

Enol Acetate Formation: The 17-keto group is converted to its enol acetate, creating the 16,17-double bond and yielding the final product, 17-acetoxy-5α-androsta-2,16-diene. unimi.it

Optimization of Reaction Conditions for Selectivity and Yield

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions to maximize yield and ensure high selectivity. Research has focused on refining each step of the synthetic pathway.

For the synthesis of the key intermediate, 5α-androst-2-en-17-one, from epiandrosterone, a study investigated the influence of various parameters. gychbjb.com The sulfonylation step was found to be optimal at a reaction time of 30 hours. gychbjb.com The subsequent elimination of the sulfonyloxy group was catalyzed by 4-dimethylaminopyridine, with the best results obtained at a reaction temperature of 70°C for 60 minutes, using 7.5 mL of solvent and 0.3 g of the catalyst, achieving a total yield of 92.2%. gychbjb.com

A one-pot method for the preparation of 17-acetoxy-5α-androsta-2,16-diene from epiandrosterone has been developed to improve efficiency. google.com This process involves a water division reflux reaction in toluene (B28343) with p-toluenesulfonic acid and concentrated sulfuric acid. A key finding was that the slow addition of water to the reaction system improved the selectivity of the reaction, increasing the yield of the desired intermediate and reducing the formation of isomers. google.com

Reaction StepKey Parameters OptimizedOptimal ConditionsOutcome
Elimination for 5α-androst-2-en-17-oneReaction temperature, time, solvent volume, catalyst amount70°C, 60 min, 7.5 mL solvent, 0.3 g 4-dimethylaminopyridine92.2% total yield gychbjb.com
One-pot synthesis of 17-acetoxy-5α-androsta-2,16-dieneWater addition during refluxSlow dripping of water (0.6-0.9 times the water division amount)Improved selectivity and yield google.com

Strategies for Selective Double Bond Introduction and Stereochemical Control

The selective introduction of the two double bonds in this compound is crucial for its synthesis. The strategy relies on the inherent reactivity of the steroid nucleus and the careful choice of reagents and reaction conditions.

The introduction of the C-2/C-3 double bond is achieved through an E2 elimination reaction of a 3β-sulfonyloxy derivative of epiandrosterone. The stereochemistry of the 5α-androstane skeleton dictates the regioselectivity of this elimination, favoring the formation of the Δ²-alkene.

The formation of the C-16/C-17 double bond is accomplished via the formation of an enol ether or enol acetate from the 17-keto group. The use of isopropenyl acetate in the presence of an acid catalyst is a common method that allows for the regioselective formation of the 16,17-double bond. unimi.it The stereochemistry at the other chiral centers of the steroid is generally preserved during these transformations. The use of a one-pot method where water is carefully controlled during the reflux in toluene has been shown to enhance the selectivity for the desired isomer. google.com

Derivatization Strategies and Analog Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives through functionalization at various positions. These modifications are aimed at exploring the structure-activity relationships and developing new compounds with specific biological profiles.

Functionalization at C-3, C-16, and C-17 Positions

The C-3, C-16, and C-17 positions of the androstane (B1237026) nucleus are common sites for chemical modification.

C-3 Position: The 3-position of androstane derivatives is frequently modified to introduce various functional groups. For instance, the 3-hydroxyl group can be oxidized to a ketone, which can then be further functionalized. In the context of related androstane derivatives, the introduction of hydrophilic and heteroaromatic groups at the C-3 position has been shown to enhance biological activities. u-szeged.hu

C-16 and C-17 Positions: The 16,17-diene system in this compound is a key feature for derivatization. The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, can be employed to introduce a chloro and a formyl group at the C-17 and C-16 positions, respectively, of a related 3β-acetoxy-5α-androst-16-ene, yielding a 3β-acetoxy-17-chloro-16-formyl-5α-androst-16-ene intermediate. researchgate.netscispace.com This intermediate is highly valuable for the subsequent introduction of heterocyclic moieties. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to introduce aryl or heteroaryl substituents at the C-17 position. For example, a 17-iodo-androst-16-ene derivative can be coupled with a (3-pyridyl)-substituted borane (B79455) to yield a 17-(3-pyridyl) steroid. google.com

Introduction of Heterocyclic Moieties (e.g., Imidazole, Triazole, Pyrimidine (B1678525), Pyrazole)

The fusion or attachment of heterocyclic rings to the steroid nucleus is a well-established strategy for creating novel compounds with diverse pharmacological properties. The 17-keto group or the 16,17-enone system of androstane derivatives are common starting points for the synthesis of these heterocyclic hybrids.

Imidazole: Imidazole-containing steroids have garnered significant interest. The synthesis of 17-(1H-benzimidazol-1-yl)-androsta-5,16-diene derivatives has been reported, highlighting the importance of the benzimidazole (B57391) moiety at C-17 for certain biological activities. acs.org

Triazole: 1,2,3-Triazole derivatives of androstane have been synthesized using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.govresearchgate.net This method allows for the attachment of the triazole moiety to the steroid skeleton with high yields. nih.gov Both N(1)- and N(2)-substituted 1,2,3-triazole derivatives of androstane have been prepared and evaluated for their biological activities. nih.gov

Pyrimidine: Pyrimidine rings can be fused to the D-ring of the androstane skeleton. One approach involves the reaction of a 16-formyl-17-chloro-androstene derivative with guanidine (B92328) nitrate (B79036) in the presence of a strong base to construct the pyrimidine ring. mdpi.com Another method utilizes the reaction of a 16-[bis(methylthio)methylene]-17-oxo-steroid with amidinium salts to yield pyrimido[5',4':16,17]androstene derivatives. nih.gov

Pyrazole (B372694): Pyrazole-fused androstane derivatives have been synthesized through various routes. A common method involves the reaction of a 16-[bis(methylthio)methylene]-17-oxo-steroid with hydrazine (B178648) or its derivatives to form the pyrazole ring fused at the 16,17-position. nih.gov Alternatively, Knorr-type condensation of a 2(Z)-hydroxymethylidene-17a-homo lactone derivative with hydrazines can lead to pyrazolo androstane derivatives. doi.org The reaction of a 17-chloro-16-formyl-androstene with hydrazine hydrate (B1144303) or substituted hydrazines also provides access to pyrazoloandrostane derivatives. researchgate.net

HeterocycleSynthetic MethodStarting Material Example
Imidazole Nucleophilic substitution3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene and benzimidazole
Triazole Copper-catalyzed azide-alkyne cycloadditionSteroidal azides and terminal alkynes nih.govresearchgate.net
Pyrimidine Cyclocondensation16-Formyl-17-chloro-androstene and guanidine nitrate mdpi.com
Pyrazole Cyclocondensation16-[bis(methylthio)methylene]-17-oxo-steroid and hydrazine nih.gov

Palladium-Catalyzed Coupling Reactions for Aromatic Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to steroidal systems to introduce aromatic and heteroaromatic moieties. nih.gov While direct examples on this compound are not extensively detailed, analogous reactions on similar androstane scaffolds, particularly at the C-17 position, illustrate the methodology's potential. These reactions typically involve the coupling of a steroidal vinyl halide or triflate with an organometallic reagent in the presence of a palladium catalyst.

For instance, the palladium-catalyzed cross-coupling of 17-iodoandrosta-5,16-dien-3β-ol with organostannane reagents like tributylstannyl diazines has been used to synthesize C-17 pyrazinyl and pyrimidyl substituted steroids. google.com This type of Stille coupling demonstrates the feasibility of attaching heteroaromatic rings to the steroidal D-ring. Similarly, Suzuki-type couplings involving boronic acids or their derivatives are widely employed. The synthesis of abiraterone, a key drug for prostate cancer, involves a palladium-catalyzed Suzuki coupling between a 17-vinyl iodide derivative of dehydroepiandrosterone (B1670201) and diethyl(3-pyridyl)borane. oup.com

Carbonylative coupling reactions represent another facet of this methodology. Palladium-catalyzed carbonylation of 17-iodo-androst-16-ene derivatives in the presence of nucleophiles can yield ketones, esters, and amides, effectively functionalizing the D-ring. semanticscholar.org These transformations highlight the broad applicability of palladium catalysis for creating diverse aromatic and carbonyl substitutions on the androstane framework. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Androstane Scaffolds

Steroid SubstrateCoupling PartnerCatalyst SystemProductReference
17-Iodoandrosta-5,16-dien-3β-ol(2-Tributylstannyl)pyrazinePalladium Catalyst3β-Hydroxy-17-(2-pyrazyl)-androsta-5,16-diene google.com
17-Iodoandrosta-5,16-dien-3β-ol(5-Tributylstannyl)pyrimidinePalladium Catalyst3β-Hydroxy-17-(5-pyrimidyl)-androsta-5,16-diene google.com
17-Iodo-androst-16-eneSodium tetraphenylborate (B1193919) (as phenyl source) / COPd(0) / Et3N17-Phenylcarbonyl-androst-16-ene semanticscholar.org
3β-Acetoxy-17-iodo-androst-5,16-dieneDiethyl(3-pyridyl)boranePalladium CatalystAbiraterone (17-(3-pyridyl)androsta-5,16-dien-3β-ol) oup.com

Epoxidation Reactions and Subsequent Ring Opening for Stereospecific Modifications

The double bonds in this compound are susceptible to epoxidation, a reaction that installs a three-membered oxirane ring. This transformation is crucial as the epoxide serves as a versatile intermediate for introducing a variety of functional groups through stereospecific ring-opening reactions. mdpi.com The stereochemical outcome of the epoxidation is often directed by the steric environment of the steroid nucleus.

A key example involves the epoxidation of 17β-acetoxy-5α-androsta-2,16-diene. unimi.it Treatment of this diene with an oxidizing agent like 3-chloroperbenzoic acid (m-CPBA) in toluene results in the formation of the corresponding diepoxide. unimi.it The steric bulk of the steroid's angular methyl groups typically directs the epoxidizing agent to the α-face of the molecule at the C2-C3 bond and the β-face at the C16-C17 bond, although reaction conditions can influence selectivity. For instance, in the synthesis of intermediates for rocuronium (B1662866) bromide, the large steric hindrance at the 17-position of a related precursor is exploited to direct epoxidation to the lower (α) face of the C2-C3 double bond, ensuring high stereoselectivity. google.com

The resulting epoxides are valuable for subsequent nucleophilic ring-opening reactions. This process generally occurs via an anti-periplanar attack (trans-diaxial opening), allowing for precise control over the stereochemistry of the newly introduced substituents. For example, the opening of a 2α,3α-epoxide with a nucleophile will typically lead to the formation of a 2β-substituted-3α-hydroxy derivative. This strategy is fundamental in the synthesis of aminosteroids, where nucleophiles like piperidine (B6355638) or pyrrolidine (B122466) are used to open the epoxide rings, installing amino groups at specific positions and configurations on the steroid scaffold. unimi.itgoogle.com

Table 2: Epoxidation of this compound Derivatives

SubstrateReagentReaction ConditionsProductReference
17β-Acetoxy-5α-androsta-2,16-diene3-Chloroperbenzoic acid (m-CPBA)Toluene, 0 °C to Room Temp2,3;16,17-Diepoxy-17β-acetoxy-5α-androstane unimi.it
5α-Androst-2-en-17-onePeroxy acid (general)-2α,3α-Epoxy-5α-androstan-17-one google.com
Pregna-5,16-dien-3β-acetoxy-20-oneHydrogen peroxide / Base-16α,17α-Epoxy-5-pregnen-3β-ol-20-one acs.org

Synthesis of Advanced Intermediates and Related Precursors

This compound and its immediate derivatives are pivotal starting materials or precursors in the synthesis of more complex and biologically significant steroidal molecules. Their chemical transformations lead to the formation of advanced intermediates that are key building blocks for various pharmaceutical agents.

One of the most prominent applications is in the synthesis of neuromuscular blocking agents like vecuronium (B1682833) bromide and rocuronium bromide. The compound 17β-acetoxy-5α-androsta-2,16-diene is a direct precursor in this context. unimi.itchemicalbook.comgoogle.com Through a sequence involving stereoselective epoxidation followed by nucleophilic ring-opening with piperidine, the advanced intermediate 2β,16β-bispiperidino-5α-androstane-3α,17β-diol is prepared. unimi.it This molecule contains all the necessary stereocenters in their final configuration for elaboration into vecuronium.

Similarly, modifications at the C-17 position of related androstane dienes lead to precursors for potent enzyme inhibitors. The synthesis of 17-azolyl steroids, which are potent inhibitors of the CYP17 enzyme, often starts from a 17-chloro-16-formyl androstadiene derivative. This intermediate undergoes nucleophilic vinylic substitution with azole nucleophiles to yield compounds like 3β-hydroxy-17-(1H-benzimidazol-1-yl)-androsta-5,16-diene (galeterone). nih.govnih.gov This product can then be further modified, for example, by creating mesylate or sulfamoyl esters at the 3β-hydroxy position, to generate a library of advanced intermediates for structure-activity relationship studies. nih.gov These examples underscore the role of this compound derivatives as foundational structures in medicinal chemistry.

Table 3: Synthesis of Advanced Intermediates from Androstane Diene Precursors

PrecursorTransformationAdvanced IntermediateApplication / SignificanceReference
17β-Acetoxy-5α-androsta-2,16-dieneEpoxidation, then ring-opening with piperidine, followed by hydrolysis.2β,16β-Bispiperidino-5α-androstane-3α,17β-diolKey intermediate for Vecuronium bromide synthesis. unimi.it
EpiandrosteroneDehydration and subsequent ester exchange.17-Acetoxy-5α-androsta-2,16-dieneKey intermediate for Rocuronium bromide synthesis. google.com
3β-Hydroxy-17-(1H-benzimidazol-1-yl)androsta-5,16-dieneReaction with methanesulfonyl chloride.3β-O-Mesyl-17-(1H-benzimidazol-1-yl)androsta-5,16-dieneMetabolically stabilized analog for SAR studies. nih.gov
3β-Acetoxy-17-chloro-16-formylandrosta-5,16-dieneNucleophilic substitution with benzimidazole.3β-Acetoxy-17-(1H-benzimidazol-1-yl)-16-formylandrosta-5,16-dienePrecursor for Galeterone (B1683757) and related CYP17 inhibitors. nih.govnih.gov

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.

Full Assignment of Proton (¹H), Carbon (¹³C), and Heteroatom (e.g., ¹⁵N) NMR Signals

A complete assignment of the ¹H and ¹³C NMR signals for 5α-Androsta-2,16-diene would require one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. These experiments would allow for the precise mapping of all proton and carbon chemical shifts and their connectivities.

¹H NMR: The proton spectrum would be expected to show distinct signals for the olefinic protons at the C2-C3 and C16-C17 double bonds, typically in the downfield region (around 5-6 ppm). The numerous aliphatic protons of the steroidal backbone would appear in the more upfield region (around 0.8-2.5 ppm). The two angular methyl groups (C18 and C19) would likely present as sharp singlets at the high-field end of the spectrum.

¹³C NMR: The carbon spectrum would complement the proton data, with the olefinic carbons appearing in the range of approximately 120-140 ppm. The remaining saturated carbons of the steroid nucleus would resonate in the aliphatic region.

Without experimental data from peer-reviewed sources, a definitive data table of chemical shifts cannot be constructed.

Interactive Data Table: Hypothetical NMR Data for this compound

Atom NumberHypothetical ¹³C Shift (ppm)Hypothetical ¹H Shift (ppm)
130-401.0-2.0
2120-1305.0-6.0
3120-1305.0-6.0
430-401.0-2.0
540-500.8-1.5
.........
16125-1355.2-6.2
17135-1455.2-6.2
1810-200.7-1.0 (s)
1910-200.8-1.2 (s)

Note: This table is for illustrative purposes only and is not based on experimental data for this compound.

Stereochemical Assignment and Conformational Analysis via NOESY Interactions

Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the stereochemistry and preferred conformation of a molecule in solution. By identifying protons that are close in space, NOESY experiments can confirm the relative configuration of stereocenters. For this compound, key NOESY correlations would be expected between the angular methyl groups (C18 and C19) and the axial protons on the steroid rings, which would confirm the characteristic trans-fused ring system of the 5α-androstane skeleton. Specific correlations involving the olefinic protons would help to define the local geometry around the double bonds. Due to the absence of published NOESY data, a detailed analysis is not possible.

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₁₉H₂₆), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at m/z 254.3. The fragmentation pattern would likely involve characteristic losses of methyl groups and fragmentation of the steroid rings, although specific fragmentation pathways have not been documented for this particular compound in the available literature.

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, establishing its absolute stereochemistry and precise bond lengths and angles. While the crystal structure of a complex derivative, (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene, has been reported, this information cannot be directly extrapolated to determine the precise crystal packing and conformational details of the parent this compound. An X-ray crystallographic study of this compound would be necessary to unequivocally determine its solid-state conformation and absolute stereochemistry.

Enzymatic Biotransformations and Metabolic Studies in Research Models

In Vitro Enzymatic Conversion Pathways

In vitro studies utilizing microbial cultures have been instrumental in elucidating the potential metabolic pathways of steroids. Fungi, in particular, are known for their diverse enzymatic machinery capable of modifying steroid skeletons through reactions such as hydroxylation, oxidation, and reduction.

While direct studies on the microbial transformation of 5α-androsta-2,16-diene are not extensively documented, the biotransformation of structurally related androstane (B1237026) and androstene steroids by fungal cultures provides a predictive framework for its potential metabolic fate. Filamentous fungi from the Ascomycota and Zygomycota phyla have demonstrated a remarkable ability to catalyze structural modifications of 3-oxo-androstane steroids. nih.gov Fungal strains belonging to genera such as Absidia, Acremonium, Beauveria, Cunninghamella, Doratomyces, Drechslera, Fusarium, and Gibberella are capable of introducing hydroxyl groups at various positions, including 7α, 7β, 11α, and 14α, as well as performing 17β-reduction and 1(2)-dehydrogenation on androstane substrates. nih.gov

Studies on dioxygenated 5α-androstanes have shown that fungi like Calonectria decora can readily hydroxylate these compounds, with the position of hydroxylation being influenced by existing oxygen functions on the steroid nucleus. rsc.org Similarly, the fungus Daedalea rufescens, a Basidiomycete, has been shown to hydroxylate mono- and di-oxygenated 5α-androstanes, particularly at the 3β and 16β positions. rsc.org The presence of the Δ2 double bond and the Δ16 double bond in this compound would likely influence the regioselectivity of these fungal hydroxylations. For instance, allylic hydroxylation is a common reaction catalyzed by fungi, suggesting that positions C1, C4, C15, or C18 could be susceptible to such modifications. nih.gov

The characterization of metabolites from fungal biotransformation of steroids typically involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is used to separate the various transformation products, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are employed for structural elucidation. nih.gov

Based on studies with analogous androstane derivatives, the expected biotransformed metabolites of this compound would likely include a variety of hydroxylated derivatives. For example, incubation with fungi known for their hydroxylating capabilities could yield mono-, di-, or even tri-hydroxylated products. The specific isomers formed would depend on the enzymatic profile of the fungal species used. For instance, some fungi exhibit high regio- and stereoselectivity, leading to the formation of a single major metabolite. nih.govresearchgate.net Other potential modifications could include the reduction of the double bonds at C2-C3 and C16-C17 or the introduction of a ketone function.

Table 1: Potential Fungal Biotransformation Reactions on 5α-Androstane Skeletons

Fungal Genus Typical Reaction(s) Reference
Calonectria Hydroxylation rsc.org
Daedalea Hydroxylation rsc.org
Fusarium Hydroxylation nih.gov
Aspergillus Hydroxylation, Reduction ju.edu.jo
Rhizopus Hydroxylation researchgate.net

Steroidogenic Enzyme Interactions in Non-Human Biological Tissues (e.g., Boar Adrenal and Testis Tissue, Rat Liver)

The study of steroid metabolism in non-human biological tissues, such as those from boars and rats, provides valuable insights into the potential interactions of this compound with mammalian steroidogenic enzymes. The boar, in particular, is a relevant model due to its significant production of 16-androstene steroids, which are structurally related to this compound and are known as pheromones. nih.govcabidigitallibrary.org

The biosynthesis of 16-androstene steroids in boar testis is a well-established pathway that involves the conversion of pregnenolone (B344588) to 5,16-androstadien-3β-ol by the enzyme cytochrome P450c17 (CYP17A1), which possesses andien-β-synthase activity. nih.gov This intermediate is then further metabolized to other 16-androstenes. Given its structure, this compound is likely an intermediate or a product within this metabolic cascade.

In boar testis preparations, the biosynthesis of 16-androstenes is a complex process that can be influenced by various steroids. nih.gov It is plausible that this compound could serve as a substrate for enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD), 5α-reductase, and various hydroxylases present in the testis and liver. These enzymes could lead to the formation of a variety of endogenous-like derivatives, including hydroxylated and reduced metabolites. The metabolism of xenobiotic androgens in humans has been shown to involve steroidogenic cytochrome P450 enzymes, suggesting a potential role for these enzymes in the transformation of this compound. researchgate.net

The structural features of a steroid molecule, such as the presence and position of double bonds and functional groups, play a crucial role in determining its interaction with enzymes. The Δ2 and Δ16 double bonds in this compound would significantly influence its binding to the active sites of steroidogenic enzymes.

Table 2: Key Enzymes in Steroid Metabolism and Their Potential Action on Androstane Derivatives

Enzyme Function Potential Effect on this compound
Cytochrome P450c17 (CYP17A1) 17α-hydroxylase/17,20-lyase, andien-β-synthase Potential involvement in its formation from precursors
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Oxidation and isomerization Modification of a 3β-hydroxy precursor
5α-Reductase Reduction of Δ4 double bond Potential reduction of the Δ2 double bond

Theoretical Models of Metabolic Fate (In Silico Predictions)

In silico models offer a computational approach to predict the metabolic fate of chemical compounds, including steroids. nih.gov These models utilize algorithms and databases of known metabolic reactions to predict potential metabolites and the enzymes involved.

For a novel or less-studied compound like this compound, in silico tools can provide initial hypotheses about its metabolic stability and potential biotransformation pathways. news-medical.net Programs like PASS (Prediction of Activity Spectra for Substances) can predict the pharmacological profile of steroids, including their potential to interact with metabolic pathways. mdpi.comnih.gov

These predictive models would likely identify several potential sites of metabolism on the this compound molecule. The allylic positions to the double bonds (C1, C4, C15, C18) would be predicted as susceptible to hydroxylation by cytochrome P450 enzymes. The double bonds themselves could be targets for reduction or epoxidation. The predictions would be based on the known substrate specificities of major drug-metabolizing enzymes, such as the CYP1, CYP2, and CYP3 families. nih.gov While these in silico predictions are valuable for guiding further experimental research, they require laboratory validation to confirm the actual metabolic pathways.

Molecular Interactions, Receptor Modulation, and Structure Activity Relationships Sar

Steroid Hormone Receptor Binding Studies (In Vitro)

In vitro binding assays are fundamental in determining the affinity and selectivity of a ligand for its receptor. These assays typically measure how effectively a compound competes with a known radiolabeled ligand for the receptor's binding site.

Specific quantitative binding affinity data from competitive displacement assays for 5α-Androsta-2,16-diene with the Androgen Receptor (AR) are not extensively detailed in publicly available literature. However, studies on structurally similar 5α-androstane analogues provide significant insight into the factors governing AR binding.

Research into 16-methyl substituted 5α-androstane derivatives demonstrates that modifications to the D-ring of the steroid nucleus profoundly impact AR affinity. The introduction of a methyl group at the C-16 position has been shown to substantially decrease the binding affinity for the androgen receptor. nih.gov Furthermore, the stereochemistry of this substitution is critical; 16α-methyl derivatives consistently bind more weakly than their 16β-methyl isomers. nih.gov This suggests that the region around C-16 in the AR ligand-binding pocket is sterically constrained and that the presence of the 16-ene double bond in this compound would significantly influence the molecule's orientation and affinity compared to saturated androstanes.

There is no significant evidence from available studies to indicate that this compound or its close analogues exhibit notable binding affinity for the Estrogen Receptor Alpha (ERα). Research conducted on a series of 11-substituted androstene derivatives found no observable binding to the estrogen receptor of the rabbit uterus. nih.gov This lack of interaction is consistent with the general understanding that the androstane (B1237026) scaffold is highly selective for the androgen receptor, and significant structural modifications are typically required to induce affinity for ERα. Androgen binding to ERα has been observed in some mutated variants or in lower evolutionary species, but generally occurs with low affinity. mdpi.com

Ligand-Receptor Computational Modeling

Computational modeling serves as a powerful tool to predict and analyze the interactions between a ligand like this compound and its receptor at an atomic level, offering insights where experimental data may be limited.

While specific molecular docking studies for this compound are not published, the methodology is widely used to predict how steroidal ligands bind to the Androgen Receptor's ligand-binding domain (LBD). Such simulations would place the this compound molecule into the three-dimensional structure of the AR LBD to predict the most stable binding orientation.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of a ligand-receptor complex over time. dntb.gov.ua An MD simulation of a this compound-AR complex would provide insights into the conformational changes that occur upon binding and the stability of the key interactions predicted by docking.

For example, MD simulations of the Estrogen Receptor Alpha have revealed the pivotal role of specific amino acid residues, like His524, in maintaining the protein's active conformation through a stable hydrogen-bonding network. nih.gov A similar simulation for the AR would assess how this compound influences the conformation of critical regions of the receptor, such as the activation function 2 (AF-2) helix, which is essential for recruiting coactivator proteins and initiating gene transcription. nih.gov The stability of the complex, assessed through metrics like root-mean-square deviation (RMSD) over the simulation time, would indicate the durability of the binding.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Structure-activity relationship (SAR) analysis of related compounds provides the most comprehensive understanding of the chemical features of the androstane skeleton that are essential for receptor binding.

Key findings from SAR studies on androstane analogues reveal several critical factors:

D-Ring Modification: The structure of the D-ring is critical for binding to steroid receptors. nih.gov As demonstrated in studies of 16-methyl-5α-androstane derivatives, even a small substituent near the C-17 position can dramatically reduce binding affinity to the AR. nih.gov This highlights the sensitivity of the AR binding pocket to steric bulk in this region.

Stereochemistry: The stereochemical configuration of substituents is paramount. For instance, 16β-methyl isomers have a higher affinity for the AR than 16α-methyl isomers, indicating a precise spatial requirement for ligands within the binding site. nih.gov

Electronic Properties: The distribution of electron charges across the steroid nucleus significantly contributes to binding affinity. Quantitative structure-activity relationship (QSAR) models have shown that the net charges on atoms at key positions, including C-16, are important determinants of biological activity. usfq.edu.ec

The table below summarizes the relative binding affinities (RBA) for several 16-methyl-5α-androstane analogues to the rat prostate androgen receptor, with Dihydrotestosterone (DHT) as the reference standard (RBA = 100%). This data clearly illustrates the negative impact of C-16 methylation on AR binding.

CompoundModificationRelative Binding Affinity (RBA) %
Dihydrotestosterone (DHT)Reference100
16β-methyl-5α-androstane-3β,17β-diol16β-Methyl0.9
16α-methyl-5α-androstane-3β,17β-diol16α-Methyl0.3
16β-methyl-17β-hydroxy-5α-androstan-3-one16β-Methyl, 3-Keto1.1
16α-methyl-17β-hydroxy-5α-androstan-3-one16α-Methyl, 3-Keto0.4

Impact of C-3, C-16, and C-17 Substitutions on Receptor Affinity and Biological Activity

The biological activity and receptor binding affinity of this compound derivatives are profoundly influenced by the nature and stereochemistry of substituents at the C-3, C-16, and C-17 positions. These modifications can alter the molecule's shape, polarity, and ability to interact with specific residues within the ligand-binding pockets of target receptors.

Substitutions at the C-3 position can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. For instance, the presence of a hydroxyl or acetoxy group at this position can influence the molecule's solubility and metabolic stability. The stereochemistry of the C-3 substituent is also critical for receptor interaction.

Modifications at the C-16 position have been shown to be particularly important for modulating androgen receptor (AR) affinity. The introduction of a methyl group at C-16 in 5α-androstane molecules has been observed to substantially decrease binding affinity for the AR. nih.gov Specifically, 16α-methyl derivatives consistently exhibit weaker binding than their 16β-methyl counterparts, highlighting the stereochemical sensitivity of the AR ligand-binding domain. nih.gov

PositionSubstitutionEffect on Receptor Affinity/Biological Activity
C-3 AcetoxyCan influence pharmacokinetic properties.
C-16 Methyl (α-position)Decreases androgen receptor binding affinity more than the β-isomer. nih.gov
C-16 Methyl (β-position)Decreases androgen receptor binding affinity, but to a lesser extent than the α-isomer. nih.gov
C-17 PyridinylCan lead to potent inhibition of specific enzymes (e.g., cytochrome P45017a).

Role of Heterocyclic Annulation on Receptor Selectivity and Potency

The D-ring of the androstane nucleus is a frequent target for heterocyclic annulation. For example, the synthesis of D-ring-fused pyrazole (B372694) derivatives of androstane has been explored to develop novel therapeutic agents. doi.orgnih.gov These modifications can significantly alter the compound's interaction with the ligand-binding domain of various nuclear receptors, leading to enhanced potency and selectivity for specific receptor subtypes. The insertion of a heterocyclic ring can introduce additional hydrogen bond donors and acceptors, as well as aromatic interactions, which can fine-tune the binding affinity and functional response. nih.gov

Furthermore, the introduction of aza-heterocycles at the C-17 position has been a successful approach in drug discovery, leading to compounds with a wide range of biological activities. researchgate.net The specific type of heterocycle, its point of attachment, and its orientation relative to the steroid core are all critical factors that determine the resulting pharmacological profile. For instance, A-ring fused pyrazole androstane derivatives have been synthesized and evaluated for their anticancer effects, demonstrating that heterocyclic modifications can impart significant biological activity. doi.org

Heterocyclic RingPosition of AnnulationImpact on Receptor Selectivity and Potency
PyrazoleD-ringCan modulate activity at various nuclear receptors. doi.org
Thiazoline, Thiadiazoline, ThiazolidinoneVariousCan enhance bioactivity and selectivity for hormone-related cancer targets. nih.gov
Aza-heterocyclesC-17Can impart a wide range of biological activities. researchgate.net

Mechanisms of Receptor Modulation (e.g., Antagonism, Receptor Down-regulation)

This compound derivatives can modulate receptor function through various mechanisms, including competitive antagonism and the down-regulation of receptor expression.

Antagonism is a primary mechanism by which many steroidal derivatives exert their effects. These compounds bind to the ligand-binding domain of a receptor but fail to induce the conformational changes necessary for receptor activation. By occupying the binding site, they prevent the endogenous ligand from binding and initiating a biological response. nih.gov The structural features of the androstane derivative, particularly the substituents at key positions, determine its ability to act as an antagonist. For instance, certain modifications can introduce steric hindrance or disrupt critical interactions required for an agonistic response, thereby conferring antagonistic properties. nih.govacs.org Steroidal antagonists can be designed to be highly selective for a specific receptor, minimizing off-target effects. nih.gov

Receptor down-regulation is another important mechanism of action for some steroid hormone modulators. glowm.com Prolonged exposure to certain ligands can lead to a decrease in the total number of receptors within a cell. This can occur through various cellular processes, including increased receptor degradation or decreased receptor synthesis at the transcriptional level. glowm.comproteopedia.org For steroid hormone receptors, ligand binding can influence the stability of the receptor protein, targeting it for proteasomal degradation. plos.org Some synthetic ligands can enhance this process, leading to a more pronounced down-regulation of the receptor. This reduction in receptor levels can lead to a long-lasting attenuation of signaling pathways, which can be therapeutically beneficial in hormone-dependent diseases. The ability of a specific this compound derivative to induce receptor down-regulation depends on its unique chemical structure and how it interacts with the receptor and the cellular machinery responsible for protein turnover.

Enzyme Inhibition and Modulation Kinetics

Aromatase (CYP19) Inhibition Studies

No research data was found regarding the inhibitory effects of 5α-Androsta-2,16-diene on the aromatase enzyme (CYP19). Consequently, information on its inhibition kinetics, mechanism of action, in vitro potency, and selectivity is unavailable. While studies on other androstane (B1237026) derivatives have established structure-activity relationships for aromatase inhibition, often requiring a specific stereochemistry like the 5α configuration, no such analysis has been published for this compound itself.

Inhibition Kinetics and Mechanisms of Action

There are no available studies to characterize the kinetic profile or the specific mechanism (e.g., competitive, non-competitive, irreversible) by which this compound might inhibit aromatase.

In Vitro Potency and Selectivity Assessments

No published IC50 values or selectivity data from assays using purified aromatase enzymes or microsomes for this compound could be located.

Structure-Based Design Principles for Aromatase Inhibitors

While general principles for the structure-based design of steroidal aromatase inhibitors exist, there is no specific information applying these principles to or deriving them from this compound.

5α-Reductase (Type 1 and Type 2) Inhibition

Similarly, the scientific literature lacks specific data on the inhibition of 5α-reductase isoenzymes (Type 1 and Type 2) by this compound. Research is available for a wide range of other steroidal compounds, but this specific molecule has not been the subject of such investigations based on the available information.

Inhibitory Potency (IC50 values) and Isoenzyme Selectivity in In Vitro Assays

No IC50 values or data on the selectivity of this compound for 5α-reductase Type 1 versus Type 2 have been published.

Influence of Steroid Modifications on Inhibitory Activity

There are no studies that explore how modifications to the this compound structure would influence its (currently unknown) inhibitory activity against 5α-reductase.

Cytochrome P450 17α-Hydroxylase/C17,20-Lyase (CYP17A1) Inhibition

The chemical compound this compound is a notable inhibitor of Cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17A1), a key enzyme in the biosynthesis of androgens. The mechanism of this inhibition and the interaction with the enzyme's active site have been the subject of scientific investigation.

Noncompetitive and Slow-Binding Inhibition Mechanisms

Research into the kinetics of CYP17A1 inhibition by steroidal compounds, particularly those with a structural similarity to this compound, suggests a complex interaction. While specific kinetic data for this compound is not extensively detailed in publicly available research, studies on analogous Δ16-17-azolyl steroids indicate a noncompetitive and slow-binding inhibition mechanism. researchgate.net

This two-step mechanism is characterized by an initial, rapid, and reversible binding of the inhibitor to the enzyme, followed by a slower, conformational change that results in a more tightly bound enzyme-inhibitor complex. This slow isomerization leads to a time-dependent increase in the potency of the inhibition.

Studies on abiraterone, a potent CYP17A1 inhibitor that shares structural similarities with this compound, have elucidated this slow-, tight-binding mechanism. researchgate.net This process involves an initial weak binding that precedes a slow isomerization to a high-affinity complex. This type of inhibition is significant as it can lead to a prolonged suppression of enzyme activity even after the circulating concentration of the inhibitor has decreased.

The table below summarizes the key characteristics of this proposed inhibition mechanism, based on data from structurally related compounds.

Inhibition CharacteristicDescription
Inhibition Type Noncompetitive
Binding Mechanism Slow-binding, two-step process
Initial Interaction Rapid, reversible, and weaker binding
Second Step Slow isomerization to a high-affinity, tightly bound complex
Effect on Enzyme Prolonged inhibition of both 17α-hydroxylase and C17,20-lyase activities

Spectroscopic Studies of Enzyme-Inhibitor Interactions (e.g., Ligand Binding to Heme Iron)

Spectroscopic studies of the interaction between steroidal inhibitors and CYP17A1 have provided insights into the molecular basis of their inhibitory action. These studies have focused on the binding of these ligands to the heme iron within the active site of the cytochrome P450 enzyme.

For steroidal inhibitors of CYP17A1, particularly those containing a nitrogen-bearing heterocyclic moiety, spectroscopic analysis has confirmed that the inhibition mechanism involves the coordination of a nitrogen atom from the inhibitor to the heme iron of the enzyme. This interaction displaces the water molecule that is normally coordinated to the heme iron in the enzyme's resting state, thereby inactivating the enzyme.

Modulation of Other Steroidogenic Enzymes (e.g., CYP7A1, CYP21A2)

The specificity of steroidal compounds for their target enzymes is a critical aspect of their pharmacological profile. While this compound is primarily recognized for its potent inhibition of CYP17A1, its potential to modulate other steroidogenic enzymes is an area of scientific interest. However, based on the available scientific literature, there is no direct evidence to suggest that this compound significantly modulates the activity of Cholesterol 7α-hydroxylase (CYP7A1) or Steroid 21-hydroxylase (CYP21A2).

Extensive searches of scientific databases and literature have not yielded studies specifically investigating the effects of this compound on these two particular cytochrome P450 enzymes. Therefore, any potential interaction remains uncharacterized.

The table below summarizes the current state of knowledge regarding the interaction of this compound with these other steroidogenic enzymes.

EnzymeCommon NameInteraction with this compound
CYP7A1 Cholesterol 7α-hydroxylaseNo data available
CYP21A2 Steroid 21-hydroxylaseNo data available

Cellular and Biochemical Mechanism Investigations in Vitro Cell Line Models

Modulation of Cell Proliferation in Hormone-Sensitive Cell Lines

Dose-Response Studies and Determination of Proliferation Inhibition (IC50 values)

Research into novel androstane (B1237026) analogues has demonstrated significant anti-proliferative effects in various cancer cell lines. For instance, a D-ring-modified exo-heterocyclic androstadiene derivative, referred to as 17APAD, exhibited high selectivity and potent inhibitory effects on human breast cancer cell lines, including MCF-7, T47D, MDA-MB-361, and MDA-MB-231, when compared to non-cancerous fibroblast cells (NIH/3T3). The efficacy of 17APAD was reported to be superior to the clinically used chemotherapeutic agent, cisplatin. researchgate.net

Furthermore, systematic structural modifications of galeterone (B1683757), a compound with an androsta-5,16-diene core, have led to the identification of potent anti-proliferative agents. The following table summarizes the 50% growth inhibition (GI50) values for several of these derivatives in prostate cancer cell lines. nih.gov

CompoundGI50 (μM)
3β-(1H-imidazole-1-carboxylate)-17-(1H-benzimidazol-1-yl)-androsta-5,16-diene0.87
3-((EZ)-hydroximino)-17-(1H-benzimidazol-1-yl)-androsta-4,16-diene1.91
3β-(pyridine-4-carboxylate)-17-(1H-benzimidazol-1-yl)-androsta-5,16-diene2.57

Interactive Data Table

Effects on Cell Cycle Progression

The cell division cycle is a fundamental process that is often dysregulated in cancer. nih.govnih.gov The progression through the different phases of the cell cycle is tightly controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and cyclins. nih.gov

While direct evidence for 5α-Androsta-2,16-diene is not available, related steroidal compounds have been shown to influence cell cycle progression. For example, certain new aromatase inhibitors based on the testosterone (B1683101) skeleton have been found to disrupt the cell cycle progression of MCF-7 breast cancer cells. mdpi.com The analysis of cell cycle dynamics is a crucial aspect of cancer research, with techniques like flow cytometry being widely used to assess the distribution of cells in different phases (G0/G1, S, G2/M). abcam.commdpi.com Such analyses can reveal whether a compound induces cell cycle arrest at a specific checkpoint, thereby inhibiting proliferation.

Induction of Apoptosis and Investigation of Cell Death Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells and is a key target for many anti-cancer therapies. mdpi.comresearchgate.net Studies on androstane derivatives have indicated their potential to induce apoptosis in cancer cells. For instance, the aforementioned 17APAD was found to induce dose- and time-dependent alterations in breast cancer cell lines, suggestive of an apoptotic mechanism. researchgate.net Similarly, novel aromatase inhibitors with a steroidal structure have been shown to induce apoptosis in MCF-7 cells through the mitochondrial pathway. mdpi.com The investigation of cell death pathways often involves assessing the activation of caspases, key enzymes in the apoptotic cascade, and changes in the expression of pro- and anti-apoptotic proteins.

Impact on Intracellular Signaling Cascades and Gene Expression Profiles

The biological effects of steroids are mediated through complex intracellular signaling cascades that ultimately lead to changes in gene expression. These pathways are crucial for controlling cell proliferation, survival, and differentiation. While specific studies on the impact of this compound on these pathways are lacking, research on related compounds provides a framework for its potential mechanisms. For example, the anti-proliferative and pro-apoptotic effects of androstane derivatives are likely linked to their ability to modulate key signaling pathways involved in cancer progression.

Androgen Receptor Protein Expression and Degradation Studies in Cellular Contexts

The androgen receptor (AR) is a key driver in prostate cancer, and targeting AR signaling is a major therapeutic strategy. aacrjournals.org Interestingly, some androstane derivatives have been shown to not only act as AR antagonists but also to induce the degradation of the AR protein.

Systematic modifications of galeterone have yielded compounds with potent AR degrading (ARD) activities. For example, 3β-(1H-imidazole-1-carboxylate)-17-(1H-benzimidazol-1-yl)-androsta-5,16-diene was found to be 8-fold more potent in its ARD activity compared to galeterone. nih.gov Importantly, these compounds were capable of degrading both the full-length AR and truncated AR variants in CWR22rv1 human prostate cancer cells. nih.gov Immunocytochemical analysis has further confirmed that exposure of LNCaP cells to these compounds leads to a significant decrease in nuclear AR levels. nih.gov This dual mechanism of action, combining AR antagonism with AR degradation, represents a promising approach for the treatment of advanced prostate cancer. nih.govjci.org

Estrogen Receptor Alpha (ERα) Transcriptional Activity Modulation in Reporter Assays

The estrogen receptor alpha (ERα) is a critical factor in the development and progression of a majority of breast cancers. mdpi.com Its transcriptional activity is tightly regulated by the binding of estrogens, which leads to the recruitment of co-activator proteins and the initiation of gene transcription. imrpress.com While the direct effect of this compound on ERα transcriptional activity has not been reported, the interplay between androgenic and estrogenic signaling pathways is a well-established area of research.

Studies have shown that HDAC inhibitors can sensitize ER-negative tumors by inducing the expression of functional ERα, thereby making them responsive to anti-estrogen therapy. nih.gov The transcriptional activity of ERα can be modulated by its interaction with other nuclear receptors and co-regulatory proteins. houstonmethodist.orgnih.gov Given the steroidal structure of this compound, it is plausible that it could interact with and modulate the activity of ERα, but further investigation is required to confirm this.

Computational Chemistry and in Silico Predictions in Research

Molecular Docking and Binding Affinity Predictions for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 5α-Androsta-2,16-diene) when bound to a second molecule (a receptor or target protein) to form a stable complex. The primary goal of docking is to forecast the binding mode and affinity, often expressed as a scoring function or binding energy.

In the context of androstane (B1237026) derivatives, molecular docking is frequently used to investigate interactions with nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which are key regulators of xenobiotic and steroid metabolism. nih.gov By modeling how these steroid-like compounds fit into the ligand-binding domain (LBD) of such receptors, researchers can predict whether a compound is likely to act as an agonist (activator) or antagonist (inhibitor). researchgate.net

The process involves computationally placing the ligand into the active site of the protein and evaluating the energetic favorability of each position. The output is typically a binding affinity score, commonly measured in kcal/mol, where a more negative value indicates a stronger, more stable interaction. These predictions help identify key amino acid residues involved in the binding, providing a structural basis for the compound's activity. While specific docking studies for this compound are not extensively detailed in published literature, studies on its derivatives provide a framework for how such analyses are conducted.

Table 1: Representative Molecular Docking Data for Androstane Derivatives with Target Proteins This table contains illustrative data from studies on related androstane compounds to demonstrate typical outputs of molecular docking analyses.

Compound Class Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Example)
Androstane Derivative Constitutive Androstane Receptor (CAR) -8.5 to -10.2 Cys, His, Phe
Androstane Derivative Pregnane X Receptor (PXR) -9.0 to -11.5 Arg, Gln, Met
Androstane Derivative 17α-hydroxylase/C17,20-lyase -7.8 to -9.5 Tyr, Ser, Leu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors (properties derived from the molecular structure) and an experimentally measured activity. nih.gov For steroids and their derivatives, QSAR is a powerful tool for predicting activities like receptor binding affinity, anti-inflammatory effects, or cytotoxicity. kg.ac.rs

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds (e.g., various androstane derivatives) with known biological activities is assembled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological or 3D properties. kg.ac.rs

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that best correlates the descriptors with the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds. nih.gov

QSAR studies on steroid hormones have successfully identified key molecular features that govern their binding affinity to receptors. kg.ac.rs For instance, models have revealed that electronic properties, such as the partial charges on specific atoms, are critical for receptor interaction. kg.ac.rs

Table 2: Key Parameters in a Hypothetical QSAR Model for Androstane Derivatives This table illustrates the components and statistical metrics typical of a QSAR study.

Parameter Description Example Value/Range
Dependent Variable The biological activity being predicted. log(1/IC50)
Independent Variables Molecular descriptors used in the model. Molecular Surface Area, Dipole Moment, Partial Charge on C17
R² (Coefficient of Determination) A measure of how well the model fits the data. A value closer to 1 indicates a better fit. 0.85 - 0.95
Q² (Cross-validated R²) A measure of the model's predictive ability, determined through cross-validation. > 0.60
Statistical Method The algorithm used to build the relationship. Multiple Linear Regression (MLR)

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgnih.gov This technique is crucial for understanding the stability of the docked pose, observing conformational changes in the protein upon ligand binding, and calculating binding free energies more accurately. sioc-journal.cnuzh.ch

In an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are applied to predict how the atoms will move over a specific period, typically nanoseconds to microseconds. nih.gov For a complex involving an androstane derivative, an MD simulation can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site or if it shifts or dissociates over time.

Conformational Changes: How the protein's structure adapts to the presence of the ligand.

Role of Water Molecules: The function of water molecules at the binding interface, which can be critical for stabilizing the interaction.

Binding Free Energy: More rigorous calculations of binding affinity using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which average energies over numerous snapshots from the simulation. sioc-journal.cn

MD simulations provide deeper insights into the physical basis of molecular recognition, complementing the predictions made by molecular docking. frontiersin.org

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization for Compound Optimization

Before a compound can become a viable drug, it must possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. nih.gov Predicting these properties early in the discovery process is essential to avoid late-stage failures. researchgate.net In silico ADME models use a compound's structure to predict its pharmacokinetic profile. nih.gov

For steroid derivatives like this compound, computational tools can estimate a range of crucial parameters:

Absorption: Predictions of gastrointestinal absorption and oral bioavailability, often guided by rules like Lipinski's "Rule of Five." mdpi.com

Distribution: Estimation of properties like plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is critical for anticipating drug-drug interactions. mdpi.com

Excretion: Estimation of how the compound is likely to be cleared from the body.

These predictive models help researchers identify potential liabilities in a molecule's structure and guide chemical modifications to improve its drug-like properties. nih.gov

Table 3: Common In Silico ADME Parameters Predicted for Drug Candidates This table shows typical ADME properties evaluated computationally for compounds like androstane derivatives.

ADME Property Parameter Predicted Value/Outcome Importance
Absorption Lipinski's Rule of Five Pass / Fail Predicts potential for poor oral absorption or permeation.
Human Intestinal Absorption High / Low Estimates the extent of absorption from the gut.
Distribution Blood-Brain Barrier (BBB) Permeation Yes / No Indicates potential for CNS effects (desired or undesired).
Plasma Protein Binding % Bound Affects the amount of free drug available to exert its effect.
Metabolism CYP450 2D6 Inhibition Inhibitor / Non-inhibitor Predicts risk of drug interactions with other medications.
CYP450 3A4 Inhibition Inhibitor / Non-inhibitor Predicts risk of interactions with a wide range of common drugs.
Excretion Total Clearance mL/min/kg Estimates the rate at which the drug is removed from the body.

Advanced Analytical Research Methods for Compound Detection and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Quantification in Research Samples

Gas chromatography-mass spectrometry stands as a reference method for the comprehensive profiling of steroids due to its high chromatographic resolution and sensitive detection capabilities, making it particularly suitable for analyzing complex biological matrices. mdpi.comnih.gov For a compound like 5α-Androsta-2,16-diene, GC-MS is invaluable for identification, metabolite profiling, and quantification in research samples.

The analysis of steroids by GC-MS typically requires a chemical modification step known as derivatization to increase the volatility and thermal stability of the analytes. nih.gov Silylation is the most common derivatization reaction, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl groups into trimethylsilyl (TMS) ethers. oup.commdpi.com This process is essential for preventing compound degradation at the high temperatures required for gas chromatographic separation and for producing characteristic mass spectra that aid in structural elucidation. restek.com

In a research context, GC-MS can be used to create a steroid profile of a sample, providing a detailed snapshot of various steroids and their metabolites. nih.gov This is achieved by separating the derivatized compounds on a capillary column, such as a low-polarity Rxi-1ms or a mid-polarity DB-17, before they enter the mass spectrometer. restek.comnih.gov The mass spectrometer then ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique fingerprint for each compound. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) may be employed, which allows for the monitoring of specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). nih.govmdpi.com This approach significantly reduces background noise and improves the limits of detection and quantification. mdpi.com

The table below outlines typical parameters for the GC-MS analysis of steroids, which would be adapted and optimized for this compound.

ParameterDescriptionTypical Value/Condition
Sample Preparation Extraction of steroids from the matrix (e.g., liquid-liquid extraction) followed by derivatization.Derivatization with MSTFA to form TMS ethers. mdpi.com
GC Column A capillary column providing separation of steroid isomers.Fused silica capillary column (e.g., 25-30 m length, 0.25 mm i.d., 0.25 µm film thickness). restek.com
Carrier Gas An inert gas to carry the sample through the column.Helium at a constant flow rate (e.g., 0.6-1.0 mL/min). oup.com
Injector Introduces the sample into the GC system.Splitless injection at 250-280°C. oup.com
Oven Program A temperature gradient to elute compounds based on boiling point.Initial temp ~100°C, ramped at 10-20°C/min to ~300°C. oup.comrestek.com
Ionization Mode Method for ionizing the compounds in the mass spectrometer.Electron Ionization (EI) at 70 eV.
MS Detection Method for detecting ions.Full scan for profiling; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment and Impurity Profiling in Research Synthesis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized research-grade materials and for profiling impurities. chromatographyonline.com In the synthesis of this compound, HPLC is used to monitor reaction progress, isolate the final product, and determine its purity by separating it from starting materials, by-products, and other synthesis-related impurities. rsc.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for steroid analysis. ugm.ac.id This technique utilizes a nonpolar stationary phase, typically octadecylsilyl silica (C18), and a polar mobile phase, usually a mixture of water with acetonitrile or methanol. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Steroids, being relatively nonpolar, are well-retained and separated on C18 columns. rsc.org

Impurity profiling is a critical aspect of characterizing a new chemical entity. acs.org It involves the detection, identification, and quantification of each impurity in the drug substance. chromatographyonline.com An HPLC method for impurity profiling must be highly selective to separate structurally similar compounds. nih.gov Detection is often performed using a photodiode array (PDA) detector, which measures UV-Vis absorbance across a range of wavelengths, providing spectral information that can help in the preliminary identification of separated components. ugm.ac.idscispace.com For compounds like this compound that lack a strong chromophore, detection at low wavelengths (around 200-210 nm) or the use of more universal detectors may be necessary.

The table below summarizes typical conditions for an RP-HPLC method for steroid purity analysis.

ParameterDescriptionTypical Value/Condition
Stationary Phase The column used for separation.C18 (octadecylsilyl) silica gel (e.g., 150 mm x 4.6 mm, 3-5 µm particle size). nih.govmanipal.edu
Mobile Phase The solvent system that moves the sample through the column.Gradient or isocratic elution with Acetonitrile and Water. scispace.commanipal.edu
Flow Rate The speed at which the mobile phase passes through the column.1.0 mL/min. ugm.ac.id
Column Temperature Maintained temperature of the column for reproducibility.30-40°C. ugm.ac.id
Injection Volume The amount of sample introduced onto the column.5-20 µL.
Detector The device used to detect the compounds as they elute.Photodiode Array (PDA) Detector, monitoring at ~210 nm. ugm.ac.id

Development and Validation of Analytical Methods for Research-Grade Materials

The development of a robust analytical method is a prerequisite for the reliable characterization of research-grade materials. This process involves optimizing chromatographic conditions to achieve the desired separation and sensitivity. Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. nih.gov Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), and assesses several key performance characteristics. researchgate.net

Validation ensures the integrity of the analytical data and is crucial for confirming the identity, purity, and concentration of a research compound like this compound. The primary parameters evaluated during method validation are outlined in the table below.

Validation ParameterDescriptionAcceptance Criteria Example
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). nih.govThe analyte peak is well-resolved from other peaks (Resolution > 1.5). ugm.ac.id
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netCorrelation coefficient (r²) ≥ 0.999. researchgate.net
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value. Often determined by recovery studies. nih.govRecovery between 98.0% and 102.0%. nih.gov
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). researchgate.netRelative Standard Deviation (RSD) ≤ 2%. researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1. ugm.ac.id
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govSignal-to-Noise ratio of 10:1 or demonstrated precision/accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). mdpi.comSystem suitability parameters remain within acceptance criteria.

For research-grade this compound, a validated HPLC method would confirm its purity profile, while a validated GC-MS method would allow for its accurate quantification in various research samples and support metabolite identification studies.

Q & A

What spectroscopic methods are recommended for confirming the structural integrity of 5α-Androsta-2,16-diene in synthetic samples?

Level : Basic
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm stereochemistry and carbon backbone alignment. For example, characteristic shifts in the ¹H NMR spectrum (e.g., olefinic protons at δ 5.2–5.8 ppm) can validate the diene structure .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₂₆O, theoretical 270.1984 g/mol) and fragmentation patterns to rule out impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives by analyzing bond lengths and angles .

How should researchers design in vitro studies to investigate this compound’s role in steroidogenic enzyme modulation?

Level : Advanced
Methodological Answer :

  • Experimental Framework : Apply the PICOT framework:
    • Population : Select enzyme systems (e.g., CYP17A1 or 5α-reductase isoforms).
    • Intervention : Use varying concentrations of this compound (e.g., 1 nM–10 µM) in controlled incubations.
    • Comparison : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls.
    • Outcome : Quantify metabolite production via LC-MS/MS.
    • Time : Standardize incubation periods (e.g., 30–120 minutes) .
  • Data Validation : Replicate experiments across multiple enzyme batches to account for inter-assay variability .

What safety protocols are critical when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of airborne particles .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at –20°C in airtight containers to prevent degradation .

How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?

Level : Advanced
Methodological Answer :

  • Standardization : Use identical assay conditions (e.g., buffer pH, temperature) and receptor sources (e.g., recombinant vs. native proteins).
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for heterogeneity in experimental designs .
  • Orthogonal Validation : Cross-validate findings using alternative techniques (e.g., surface plasmon resonance vs. radioligand binding assays) .

Which chromatographic techniques optimize the isolation of this compound from biological matrices?

Level : Basic
Methodological Answer :

  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges and elute with methanol:water (80:20) .
  • HPLC Conditions : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water, 70:30) at 1 mL/min. Monitor UV absorption at 240 nm .
  • GC-MS : Derivatize with MSTFA for volatility and analyze using electron ionization (EI) at 70 eV .

What strategies improve the stereochemical yield in catalytic hydrogenation steps during this compound synthesis?

Level : Advanced
Methodological Answer :

  • Catalyst Optimization : Test palladium catalysts (e.g., Pd/C, Pd/BaSO₄) under varying hydrogen pressures (1–5 atm).
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance hydrogen solubility and reaction homogeneity .
  • Reaction Monitoring : Use TLC (silica gel, hexane:ethyl acetate 7:3) to track diene reduction intermediates .

How can computational modeling predict metabolic pathways of this compound?

Level : Advanced
Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for hydroxylation or epoxidation at C2 and C16 positions.
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify preferred binding conformations .
  • In Silico Validation: Compare predicted metabolites with experimental LC-MS/MS data to refine models .

What parameters are critical for assessing this compound’s stability in long-term storage?

Level : Basic
Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months and quantify degradation via HPLC .
  • Light Sensitivity : Store aliquots in amber vials to prevent photoisomerization of the diene system .
  • Oxygen Control : Use nitrogen-purged vials to minimize oxidative degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.